N-4-biphenylyl-2,4-dichlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-4-biphenylyl-2,4-dichlorobenzamide involves reactions of dichlorobenzoyl chloride with arylamine compounds, yielding a series of dichlorobenzamide derivatives. These reactions are typically carried out in N, N′ -dimethylformamide solution at 60 °C, leading to good yields. The synthesized compounds are characterized and confirmed by techniques such as nuclear magnetic resonance and infrared spectroscopy, with some structures established by X-ray crystallography (Jun Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using X-ray diffraction, IR, ^1H-NMR, and ^13C-NMR methods, revealing detailed insights into the conformation and arrangement of atoms within the molecules. The analysis provides a comprehensive understanding of the spatial configuration and electronic structure, which are pivotal for predicting the reactivity and interactions of these compounds (N. Cabezas et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses a range of reactions, including its involvement in the formation of benzothiazoles and other heterocyclic compounds through interactions with various reagents. These reactions not only extend the utility of the compound in synthetic chemistry but also highlight its role in facilitating the synthesis of complex molecular architectures (M. Yoshifuji et al., 1982).
properties
IUPAC Name |
2,4-dichloro-N-(4-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-8-11-17(18(21)12-15)19(23)22-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCNUJGTNKKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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